2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride
Overview
Description
2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a heterocyclic compound that contains a thiazole ring substituted with a chloromethyl group at the 2-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride typically involves the chloromethylation of 4-methyl-1,3-thiazole. One common method includes the reaction of 4-methyl-1,3-thiazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride . The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloromethyl group or to modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated thiazoles and modified thiazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its reactive chloromethyl group.
Biological Studies: It is employed in the synthesis of biologically active molecules for studying enzyme inhibition and receptor binding.
Chemical Synthesis: The compound is a versatile intermediate in organic synthesis, enabling the construction of complex molecules with thiazole cores.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride depends on its application. In medicinal chemistry, the compound may act by:
Oxidative Stress: The thiazole ring can undergo redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-methyl-1,3-thiazole: Lacks the hydrochloride salt form, making it less soluble in water.
2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole: Contains an additional methyl group, altering its reactivity and biological activity.
2-(Chloromethyl)-1,3-thiazole: Lacks the methyl group at the 4-position, affecting its steric and electronic properties.
Uniqueness
2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both chloromethyl and methyl groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-(chloromethyl)-4-methyl-1,3-thiazole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS.ClH/c1-4-3-8-5(2-6)7-4;/h3H,2H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUGYEQQOJASCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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